2-chloro-N-(2-methylphenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(2-methylphenyl)-5-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, a methylphenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylphenyl)-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then subjected to acylation with 2-methylphenylamine in the presence of a suitable catalyst, such as aluminum chloride, to form the final product.
The reaction conditions for these steps usually involve controlled temperatures and specific reagent concentrations to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.
Major Products Formed
Reduction: 2-chloro-N-(2-methylphenyl)-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-chloro-N-(2-carboxyphenyl)-5-nitrobenzamide.
Scientific Research Applications
2-chloro-N-(2-methylphenyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
2-chloro-N-(2-methylphenyl)-3-nitrobenzamide: Nitro group at the 3-position.
2-chloro-N-(2-methylphenyl)-5-aminobenzamide: Amino group instead of the nitro group.
Uniqueness
2-chloro-N-(2-methylphenyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,1H3,(H,16,18) |
InChI Key |
HEIDKHOGSPPENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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